molecular formula C15H20BrNO3 B1611980 (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate CAS No. 223595-13-9

(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate

Cat. No. B1611980
M. Wt: 342.23 g/mol
InChI Key: PTJIQQJRWUHZGN-UHFFFAOYSA-N
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Description

®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate , also known by its chemical formula C15H20BrNO3 , is a synthetic compound. It belongs to the class of benzoates and contains a bromine atom. The compound’s structure features a pivalamidoethyl group attached to the benzene ring.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers to reference, the general approach would likely include bromination of a suitable precursor followed by esterification with ®-methyl alcohol. Further details would require a thorough literature search.



Molecular Structure Analysis

The molecular structure of ®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate consists of:



  • A benzene ring as the core aromatic structure.

  • A bromine atom attached to the benzene ring.

  • An ester group (methyl ester) at one end.

  • A pivalamidoethyl substituent at the other end.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as:



  • Substitution reactions : The bromine atom can undergo substitution reactions with other nucleophiles.

  • Ester hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.

  • Amide reactions : The pivalamidoethyl group may react with amines or other nucleophiles.



Physical And Chemical Properties Analysis


  • Melting point : The compound’s melting point would need to be experimentally determined.

  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Assess its stability under different conditions (e.g., temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through animal studies and in vitro assays.

  • Handling precautions : Due to the bromine atom, proper handling and protective measures are essential.


Future Directions

Research avenues for ®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate could include:



  • Biological assays : Investigate its interactions with specific biological targets.

  • Derivatives : Explore modifications to enhance its properties.

  • Applications : Assess its potential in drug development or other fields.


Remember that this analysis is based on general knowledge, and for precise details, consulting relevant scientific literature is crucial. 📚🔬


properties

IUPAC Name

methyl 5-bromo-2-[1-(2,2-dimethylpropanoylamino)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-9(17-14(19)15(2,3)4)11-7-6-10(16)8-12(11)13(18)20-5/h6-9H,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJIQQJRWUHZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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